![molecular formula C25H25N5O3 B2942410 3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921783-61-1](/img/structure/B2942410.png)
3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds, has been described in various studies .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For instance, phenylpiperazine is a clear colourless to yellow liquid with a density of 1.028g/cm^3 .Scientific Research Applications
Synthesis and Structural Analogues
Pyrrolo[3,2-d]pyrimidine derivatives are known for their versatile synthetic pathways and structural diversity. A notable method involves reactions of cyclic oxalyl compounds, yielding functionalized 1H-pyrimidines. This synthetic approach can be adapted to produce a wide range of pyrimidine derivatives with potential bioactive properties (B. Altural et al., 1989). Additionally, synthesis strategies that incorporate arylpiperazine moieties into pyrrolopyrimidine frameworks have been explored for their affinity towards various biological targets, suggesting the potential for designing selective ligands (E. Patanè et al., 2005).
Potential Biological Applications
Pyrrolo[3,2-d]pyrimidine compounds have been studied for their biological activities, particularly as ligands for adrenoceptors and serotonin receptors. For instance, derivatives synthesized as structural analogues to known adrenoceptor ligands have shown significant binding profiles, indicating their potential as therapeutic agents (E. Patanè et al., 2005). Moreover, certain pyrimido benzofuran and benzothiophene derivatives have demonstrated good to excellent affinities for α1-adrenoceptors, suggesting their utility in designing receptor-specific drugs (G. Romeo et al., 1993).
Chemical and Physical Properties
The study of 1-hydroxypiperazine-2,5-diones has provided insights into the spectroscopic properties of related cyclic diones, which could be relevant for understanding the physicochemical characteristics of pyrrolo[3,2-d]pyrimidine derivatives (M. Akiyama et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-27-17-20(23(31)29-14-12-28(13-15-29)19-10-6-3-7-11-19)21-22(27)24(32)30(25(33)26-21)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARDNCMKXNDLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione |
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